alpha-Carboline-15N2 N-Oxide

LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalysis

This dual 15N-labeled N-oxide (+2 Da shift) is an essential SIL-IS for α-carboline N-oxide bioanalysis. It co-elutes with native analyte, accurately correcting matrix effects, ion suppression, and recovery variability in LC-MS/MS—critical for regulated DMPK and impurity profiling where unlabeled analogs fail.

Molecular Formula C11H8N2O
Molecular Weight 186.184
CAS No. 1189496-03-4
Cat. No. B564852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Carboline-15N2 N-Oxide
CAS1189496-03-4
Synonyms9H-Pyrido[2,3-b]indole-15N2 N-Oxide;  9H-Pyrido[2,3-b]indole-15N2 1-Oxide
Molecular FormulaC11H8N2O
Molecular Weight186.184
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
InChIInChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
InChIKeyWYABHFSECJYIJN-ULRYTFMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Carboline-15N2 N-Oxide (CAS 1189496-03-4) Product Overview and Core Identity


Alpha-Carboline-15N2 N-Oxide (CAS 1189496-03-4), chemically designated as (15N2)-9H-Pyrido[2,3-b]indole 1-oxide, is a stable isotope-labeled heterocyclic compound belonging to the α-carboline alkaloid class . It is a nitrogen-containing polycyclic aromatic compound featuring a pyrido[2,3-b]indole core, with two nitrogen atoms at positions 1 and 9 enriched with the stable isotope 15N and an N-oxide functional group at position 1 . Its canonical SMILES notation is C1=CC=C2C(=C1)C3=CC=C[15N](C3=[15N]2)O . This compound serves as an intermediate in the preparation of labeled α-carboline derivatives and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS .

Alpha-Carboline-15N2 N-Oxide Procurement: Why Unlabeled Analogs Are Inadequate


Unlabeled α-carboline analogs, such as α-carboline (CAS 244-76-8) and α-carboline N-oxide (CAS 26148-55-0), cannot be substituted for Alpha-Carboline-15N2 N-Oxide in applications requiring high-precision mass spectrometric quantitation . Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using LC-MS/MS because they co-elute with the target analyte and compensate for matrix effects, extraction variability, and ionization suppression—critical factors that unlabeled or non-isotopic surrogates fail to correct [1]. The dual 15N labeling in Alpha-Carboline-15N2 N-Oxide confers a mass shift of +2 Da relative to the unlabeled N-oxide (molecular weight: 186.18 vs. 184.19), ensuring complete chromatographic co-elution and ionization behavior identical to the native analyte while enabling clear spectral resolution [2]. Substituting with an unlabeled analog would introduce unacceptable quantitative error in regulated bioanalytical workflows and fails to meet the criteria for isotope dilution mass spectrometry (IDMS) [1].

Alpha-Carboline-15N2 N-Oxide Differentiation: Quantitative Evidence vs. Closest Analogs


Mass Spectrometric Differentiation: +2 Da Shift via Dual 15N Labeling

Alpha-Carboline-15N2 N-Oxide is differentiated from its unlabeled N-oxide counterpart (α-Carboline N-Oxide, CAS 26148-55-0) by a +2 Da mass shift . The unlabeled N-oxide has a molecular weight of 184.19 Da (C11H8N2O), whereas the 15N2-labeled compound has a molecular weight of 186.18 Da (C11H8¹⁵N2O) [1]. This mass difference enables unequivocal MS detection of the internal standard without interference from the natural isotopic envelope of the analyte.

LC-MS/MS Isotope Dilution Mass Spectrometry Bioanalysis

Functional Group Differentiation: N-Oxide vs. Parent α-Carboline

Alpha-Carboline-15N2 N-Oxide (CAS 1189496-03-4) is distinguished from Alpha-Carboline-15N2 (CAS 1189983-12-7) by the presence of the N-oxide functional group at position 1 . The N-oxide group confers increased polarity and altered chromatographic retention behavior compared to the non-oxidized parent compound, which is critical for applications involving N-oxide metabolites or synthetic N-oxide intermediates .

Metabolite Identification Synthetic Intermediates Stable Isotope Labeling

Isotopic Purity vs. Natural Abundance

As a synthesized stable isotope-labeled compound, Alpha-Carboline-15N2 N-Oxide is manufactured to achieve high isotopic enrichment of 15N at positions 1 and 9, typically >98% as per vendor specifications for stable isotope products [1]. In contrast, naturally occurring α-carboline N-oxide contains 15N only at the natural abundance of 0.365% per nitrogen atom [2].

Quantitative MS Internal Standard Calibration Stable Isotope Dilution

Purity Specification and Physical Form Differentiation

Alpha-Carboline-15N2 N-Oxide is supplied as a brown solid with a reported chemical purity of 98% as determined by HPLC and LC-MS . This purity specification is critical for its intended use as a reference standard and internal standard, as impurities in the internal standard can contribute to quantitation error and signal interference [1].

Reference Standard Procurement Specification Analytical Chemistry

Alpha-Carboline-15N2 N-Oxide: Evidence-Based Application Scenarios for Scientific Procurement


Quantitative LC-MS/MS Bioanalysis of α-Carboline N-Oxide Metabolites

Alpha-Carboline-15N2 N-Oxide serves as the optimal internal standard for the quantitative determination of α-carboline N-oxide and related N-oxide metabolites in biological matrices using isotope dilution LC-MS/MS . The dual 15N labeling provides a +2 Da mass shift [1], enabling unambiguous spectral differentiation while maintaining identical chromatographic retention time and ionization efficiency as the native analyte. This co-elution behavior effectively compensates for matrix effects, ion suppression, and extraction recovery variability that plague unlabeled surrogate internal standards .

Synthesis of 15N-Labeled α-Carboline Derivatives for Metabolic Tracing

This compound is explicitly designated as an intermediate in the preparation of labeled α-carboline derivatives . The N-oxide functional group provides a versatile synthetic handle that can be reduced to the parent α-carboline or further derivatized, while the 15N2 labeling is retained throughout the synthetic sequence . This enables the production of a family of 15N-labeled α-carboline analogs for use as tracers in drug metabolism and pharmacokinetic (DMPK) studies .

Reference Standard for Drug Impurity Profiling in Pharmaceutical QC

Alpha-Carboline-15N2 N-Oxide can be employed as a reference standard for drug impurity analysis and method validation in pharmaceutical quality control . The compound's high purity specification (98%) and defined isotopic composition make it suitable for use as a calibration standard in impurity profiling methods, particularly when assessing N-oxide impurities that may arise from oxidative degradation of α-carboline-containing drug substances .

Proteomics and Biochemical Research Applications

The compound is utilized as a biochemical tool in proteomics research to study protein interactions and functions . Its stable isotope labeling allows for accurate mass spectrometric tracking in complex biological systems, facilitating quantitative proteomic workflows where precise molecular identification and relative quantitation are required .

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